N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
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Description
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide is a useful research compound. Its molecular formula is C23H18F3N3OS and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- N-substituted sulfanilamide derivatives, including structures related to N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, have been synthesized and characterized using various spectroscopic methods. Single crystal X-ray diffraction determined their crystal structures, revealing distinct molecular conformations and hydrogen bond network properties. These derivatives exhibit specific thermal properties and melting points, indicating their potential for varied applications in material science (Lahtinen et al., 2014).
Material Science and Polymer Research
- Research into aromatic diamines substituted with trifluoromethyl groups, similar in structure to this compound, led to the synthesis of polyimides with good solubility in strong organic solvents. These polyimides possess high glass-transition temperatures and thermal stability, indicating their potential use in high-performance material applications (Liu et al., 2002).
Biomedical Applications
- Benzamide derivatives, which share structural similarities with this compound, have been synthesized and tested for their anti-pathogenic activity. These compounds showed significant activity against bacterial strains known for biofilm formation, suggesting potential as novel antimicrobial agents (Limban et al., 2011).
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-20(22(25)26)14-15-31-21-9-5-4-8-19(21)23(30)27-16-10-12-18(13-11-16)29-28-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTVTMRGBDZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040684 |
Source
|
Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-02-9 |
Source
|
Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.